Compound Description: This compound, also known as the N-substituted regioisomer of besifloxacin, is a fluoroquinolone antibiotic. [] It was synthesized as a potential alternative to besifloxacin.
Relevance: This compound shares the core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid structure with 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride. The key difference is the substitution pattern on the quinolone ring, with the related compound featuring a fluorine atom at the 6-position, a chlorine atom at the 8-position, a cyclopropyl group at the 1-position, and an azepan-3-ylamino group at the 7-position. This compound highlights the exploration of various substituents on the core quinolone structure to achieve desired biological activities, which are often related to antibacterial properties. []
Compound Description: This compound is identified as a primary impurity during the industrial synthesis of ciprofloxacin, a widely used fluoroquinolone antibiotic. Understanding its physicochemical properties is crucial for optimizing the crystallization and purification processes of ciprofloxacin. []
Compound Description: This compound serves as a base structure for developing novel antitrypanosomal agents. Researchers synthesized thiosemicarbazide derivatives, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives of this compound and evaluated their activity against Trypanosoma parasites. []
Relevance: This compound shares the core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid framework with 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride. The main difference lies in the substituents at the 1-, 6- and 7-positions. This compound highlights the exploration of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold for treating parasitic infections. []
Compound Description: This molecule is an intermediate in the synthesis of ozenoxacin, a new quinolone antibacterial agent with potent activity against Gram-positive bacteria. []
Relevance: This compound is structurally very similar to 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride, sharing the core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid framework. The significant differences are the bromine substituent at the 7-position, the cyclopropyl group at the 1-position, and the methyl group at the 8-position in the related compound. []
Compound Description: This group of compounds represents a novel series of fluoroquinolones designed and synthesized as potential antibacterial agents, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). []
Relevance: These compounds share the core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid framework with 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride. The key difference lies in the presence of a fluorine atom at the 6-position and a complex 3-aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl substituent at the 7-position of the related compounds. []
Compound Description: This compound was studied as a potential SPECT tracer for imaging the N-methyl-D-aspartate (NMDA) receptor in the human brain. NMDA receptors play a critical role in various neurological processes, and their dysregulation is implicated in several neurological disorders. []
Relevance: This compound is structurally related to 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride due to their shared 4-oxo-1,4-dihydroquinoline carboxylic acid core structure. The primary differences are the position of the carboxylic acid group (2-position in the related compound vs. 6-position in the main compound) and the presence of bromine substituents at the 5- and 7-positions. []
Compound Description: Identified as a potent bacterial topoisomerase inhibitor, this compound exhibits potent in vitro activity against drug-resistant Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus (MRSA), and coagulase-negative staphylococci isolates. []
Relevance: This compound shares the core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid structure with 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride. Notable differences include the presence of a fluorine atom at the 6-position, a methoxy group at the 8-position, a cyclopropyl group at the 1-position, and a complex 4-(2-amino-1-chloroethylidene)piperidin-1-yl substituent at the 7-position. []
Compound Description: This compound exists in various salt forms, including hydrochloride, hydrochloride hydrate, and methane sulfonate crystals. These salt forms exhibit improved light stability, higher preservation safety, and enhanced water solubility compared to the free form. []
Relevance: This compound is a fluoroquinolone derivative, making it structurally similar to 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride. Both compounds share the central 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. The key difference is the presence of fluorine atoms at the 1-, 6-, and 8-positions and a complex (3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidine-1-yl substituent at the 7-position. []
Compound Description: This novel compound displays potent in vitro antibacterial activity against various bacterial strains, showing comparable potency to Clinafloxacin and greater effectiveness than Norfloxacin. []
Relevance: This compound shares the core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid structure with 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride. It features several key substitutions: chlorine atoms at the 7- and 8-positions, a cyclopropyl group at the 1-position, and a fluorine atom at the 6-position. Further, it possesses a 4-(3-chloropropanoyl)piperazin-1-yl group at the 7-position, highlighting the significance of this position for imparting antibacterial properties. []
Compound Description: This fluoroquinolone derivative exhibits promising antibacterial activity against Gram-positive bacteria, including resistant strains. []
Relevance: This compound shares the core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid structure with 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride. Notable distinctions include the fluorine atom at the 6-position, the nitro group at the 8-position, the cyclopropyl group at the 1-position, and the 3-chlorophenylamino group at the 7-position. []
Compound Description: This compound's crystal structure reveals a piperazinyl ring adopting a chair conformation and a cyclopropyl ring that is not coplanar with the quinolone ring system. [, ]
Compound Description: The crystal structure of this compound reveals a strong intramolecular hydrogen bond between the carboxylic acid group and the carbonyl group within the quinolone moiety. []
Relevance: This compound exhibits significant structural similarity to 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride. Both compounds share the central 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. The key difference lies in the presence of a fluorine atom at the 6-position, a cyclopropyl group at the 1-position, and a complex 4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl group at the 7-position of the related compound. []
Compound Description: This compound is a derivative of ciprofloxacin, a widely used fluoroquinolone antibiotic. Its crystal structure demonstrates a network of intermolecular interactions, including hydrogen bonds and π-π interactions, that contribute to its stability. []
Relevance: This compound shares the core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid structure with 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride. Key differences include a fluorine atom at the 6-position, a cyclopropyl group at the 1-position, and a 4-nitrosopiperazin-1-yl group at the 7-position in the related compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.